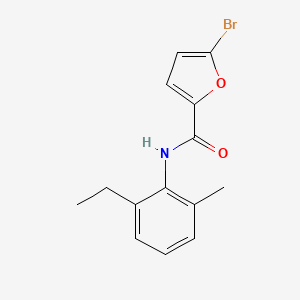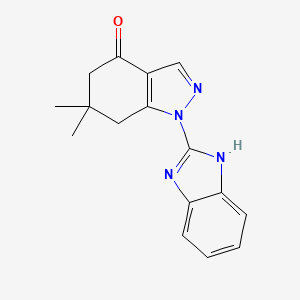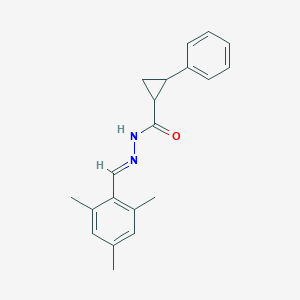![molecular formula C19H14O4 B5755206 2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as curcumin, which is a natural pigment found in the roots of turmeric. Curcumin has been used for centuries in traditional medicine due to its various health benefits. In recent years, curcumin has gained attention as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of curcumin is not fully understood. It has been shown to modulate various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Curcumin has also been shown to inhibit the activity of various enzymes such as COX-2, LOX, and MMPs. These actions contribute to the anti-inflammatory, antioxidant, and anticancer properties of curcumin.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Curcumin has also been shown to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Curcumin has been shown to have anticancer properties by inhibiting cell proliferation and inducing apoptosis. Curcumin has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. Curcumin is also relatively inexpensive compared to other therapeutic agents. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Curcumin is also unstable under certain conditions such as high pH and high temperature.
将来の方向性
There are several future directions for curcumin research. One direction is to develop more effective formulations of curcumin that can overcome its poor solubility and bioavailability. Another direction is to study the potential use of curcumin in combination with other therapeutic agents for the treatment of various diseases. There is also a need for more clinical trials to determine the safety and efficacy of curcumin in humans. Finally, there is a need for more research to understand the mechanism of action of curcumin and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, curcumin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Curcumin has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. There are several future directions for curcumin research, including the development of more effective formulations, the study of combination therapy, and the need for more clinical trials.
合成法
Curcumin can be synthesized by the condensation of ferulic acid and vanillin. The reaction is catalyzed by a base such as pyridine or piperidine. The resulting product is then purified by recrystallization or chromatography. Curcumin can also be extracted from turmeric using organic solvents such as ethanol or acetone.
科学的研究の応用
Curcumin has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Curcumin has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
[2-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-13(20)22-17-10-6-5-9-15(17)11-16-12-18(23-19(16)21)14-7-3-2-4-8-14/h2-12H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJSDLRUBDKEF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-oxo-5-phenylfuran-3(2H)-ylidene)methyl]phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)


![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
